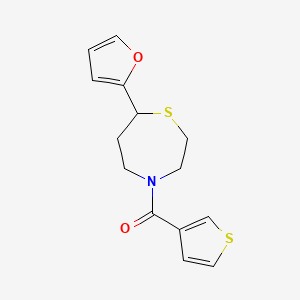

7-(furan-2-yl)-4-(thiophene-3-carbonyl)-1,4-thiazepane

Description

Properties

IUPAC Name |

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c16-14(11-4-8-18-10-11)15-5-3-13(19-9-6-15)12-2-1-7-17-12/h1-2,4,7-8,10,13H,3,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCOGEHKQNNXEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-yl)-4-(thiophene-3-carbonyl)-1,4-thiazepane typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Formation of the thiazepane ring: This can be achieved through the cyclization of a suitable diamine with a dicarbonyl compound under acidic or basic conditions.

Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.

Attachment of the thiophene ring: The thiophene ring can be attached through a similar coupling reaction, using a thiophene boronic acid or thiophene halide.

Industrial Production Methods

Industrial production of 7-(furan-2-yl)-4-(thiophene-3-carbonyl)-1,4-thiazepane would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the thiophene-3-carbonyl moiety, converting it to an alcohol.

Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the heteroatoms in the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or copper are often employed.

Major Products

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Alcohol derivatives of the thiophene-3-carbonyl moiety.

Substitution: Various substituted furan and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(furan-2-yl)-4-(thiophene-3-carbonyl)-1,4-thiazepane is studied for its unique electronic properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, 7-(furan-2-yl)-4-(thiophene-3-carbonyl)-1,4-thiazepane is explored for its potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In the industrial sector, this compound is considered for its potential use in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 7-(furan-2-yl)-4-(thiophene-3-carbonyl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares key features of 7-(furan-2-yl)-4-(thiophene-3-carbonyl)-1,4-thiazepane with structurally similar compounds from diverse sources:

*Molecular formula inferred from structural analysis.

Key Observations:

Ring Systems: The target compound’s 1,4-thiazepane ring differs from the six-membered piperazine in 7f and the piperidine in Thiophene fentanyl . BI84209 shares the thiazepane core but replaces the thiophene-3-carbonyl with a pyrazole group, altering polarity and hydrogen-bonding capacity.

Aromatic Substituents :

- The thiophene-3-carbonyl group in the target compound introduces electron-withdrawing effects, contrasting with the electron-rich benzo[b]thiophene in 7f .

- Thiophene fentanyl uses thiophene as part of its opioid pharmacophore, highlighting the versatility of thiophene derivatives in medicinal chemistry.

Synthetic Yields :

- Compound 7f was synthesized in 69% yield via condensation and recrystallization, suggesting efficient routes for similar carbonyl-containing heterocycles.

Spectroscopic and Physicochemical Data

Infrared Spectroscopy :

NMR Profiles :

- The thiazepane ring’s protons would resonate in the δ 3.0–4.0 ppm range (similar to BI84209 ), while thiophene protons typically appear at δ 7.0–7.5 ppm.

Biological Activity

7-(Furan-2-yl)-4-(thiophene-3-carbonyl)-1,4-thiazepane is a heterocyclic compound with a unique structural composition that includes furan and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, synthesizing data from various studies and highlighting key findings.

- Molecular Formula : C14H15NO2S2

- Molecular Weight : 293.4044 g/mol

- CAS Number : 1798672-59-9

- SMILES Notation : O=C(c1ccsc1)N1CCSC(CC1)c1ccco1

Biological Activity Overview

The biological activity of 7-(furan-2-yl)-4-(thiophene-3-carbonyl)-1,4-thiazepane has been investigated across several studies, focusing on its anticancer properties and its role in inhibiting various biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazepane derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15.2 | Induction of apoptosis |

| MCF-7 | 12.5 | Cell cycle arrest |

| HCT-116 | 10.8 | Inhibition of proliferation |

In a study involving molecular docking simulations, the compound showed strong binding affinity to targets associated with cancer progression, suggesting a mechanism involving the inhibition of specific enzymes crucial for tumor growth .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties due to the presence of thiophene and furan rings, which are known for their bioactivity. Preliminary tests indicate that it exhibits moderate antibacterial activity against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings underscore the need for further exploration into its efficacy as an antimicrobial agent .

Case Studies and Research Findings

Several case studies have explored the biological implications of compounds related to 7-(furan-2-yl)-4-(thiophene-3-carbonyl)-1,4-thiazepane:

- Inhibition of Carbonic Anhydrase : A related series of compounds demonstrated nanomolar-level potency for inhibiting human carbonic anhydrase II, suggesting potential applications in ocular hypotensive treatments .

- Molecular Docking Studies : Molecular docking studies have revealed that thiazepane derivatives can interact with key proteins involved in cancer metabolism, indicating their potential as lead compounds for drug development .

- Therapeutic Applications : The compound's ability to inhibit viral replication has been suggested in preliminary studies, marking it as a candidate for antiviral drug development against influenza .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.